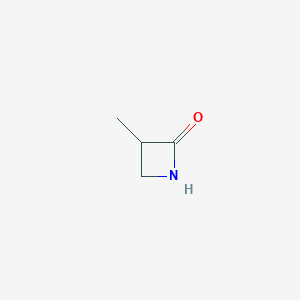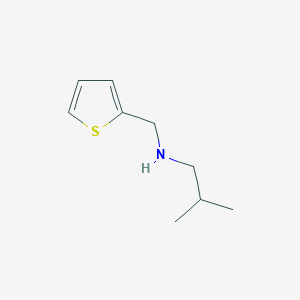
2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine
Vue d'ensemble
Description
“2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine”, also known as 2-MTP, is a chemical compound belonging to the class of substituted amphetamines. It is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .
Synthesis Analysis
Methiopropamine was first synthesized in 1942 to compare its pharmacological properties with phenyl-related derivatives . The procedure of Blicke and Burckhalter was utilized . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular formula of “2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine” is C9H15NS. The molecular weight is 169.29 g/mol.Chemical Reactions Analysis
Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Applications De Recherche Scientifique
Applications in Polymer Chemistry and Gene Delivery
One notable application of 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine derivatives is in the field of polymer chemistry. A study described the synthesis of a water-soluble cationic polythiophene derivative, poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide), through post-polymerization functionalizations. This conjugated polymer exhibits the ability to bind DNA, forming polyplexes at certain nitrogen-to-phosphorus (N/P) ratios, and holds potential as a theranostic gene delivery vehicle (Carreon et al., 2014).
Antimicrobial Applications
Several studies have explored the antimicrobial properties of compounds related to 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine. For instance, compounds synthesized from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, using the Gewald reaction, demonstrated antimicrobial activity. This research provides valuable insights into the antimicrobial potential of thiophene derivatives (Arora et al., 2013). Similarly, derivatives of 4-thiazolidinones and 2-azetidinones from chalcone, involving a thiophene compound, were synthesized and evaluated for their antibacterial and antifungal activities. The findings suggest these compounds could serve as novel antimicrobial agents (Patel & Patel, 2017).
Applications in Organic Synthesis
In organic synthesis, a study highlighted the use of a derivative, (2-(thiophen-2-ylmethyl)phenyl)boronic acid, as a highly active catalyst for amide bond synthesis between carboxylic acids and amines. This catalyst proved effective at room temperature for a wide range of substrates, including challenging ones, marking its significance in the field of peptide synthesis (El Dine et al., 2015).
Molecular Structure Studies
There have been comprehensive studies on the molecular structures of related compounds. For instance, the X-ray structures and computational studies of several cathinones were analyzed, including compounds related to 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine. These studies are crucial for understanding the physical and chemical properties of these compounds and contribute to the field of drug design and materials science (Nycz et al., 2011).
Propriétés
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXXZEKTOKFSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358829 | |
| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine | |
CAS RN |
58924-52-0 | |
| Record name | 2-methyl-N-(thiophen-2-ylmethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3054128.png)


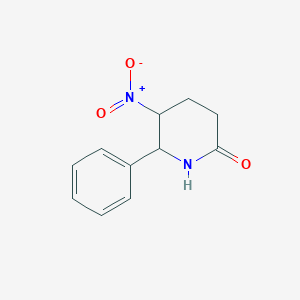
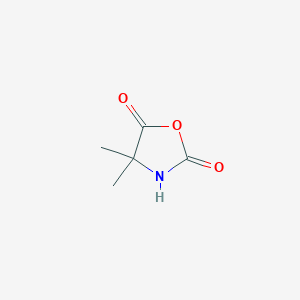
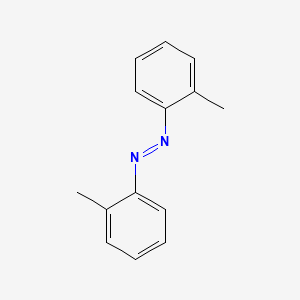
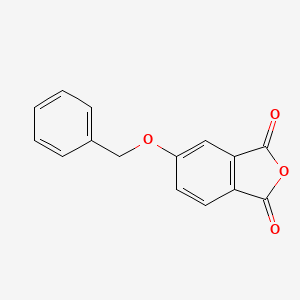
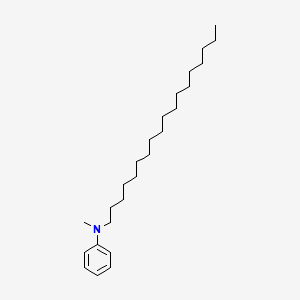
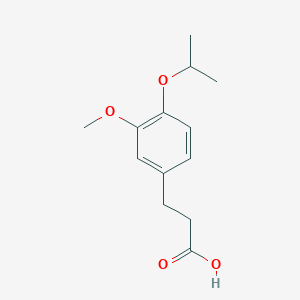
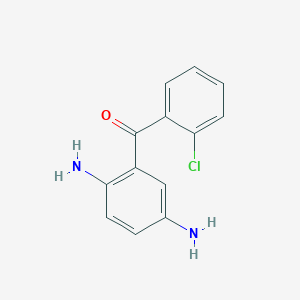
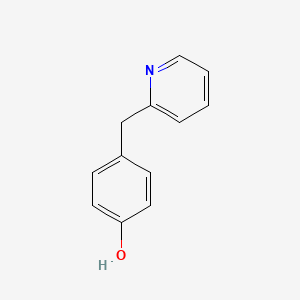
![Benzoic acid, 2-[[(2-hydroxyethyl)amino]carbonyl]-](/img/structure/B3054146.png)
